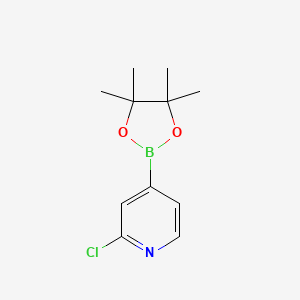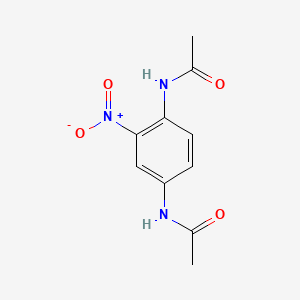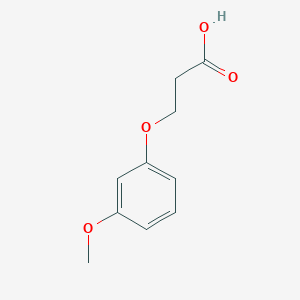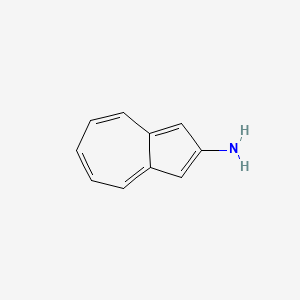
Azulen-2-amine
Übersicht
Beschreibung
Azulen-2-amine, also known as 2-Aminoazulene, is a chemical compound with the molecular formula C10H9N . It has a molecular weight of 143.19 . The compound is characterized by its unique structure, which includes a seven-membered and a five-membered ring .
Synthesis Analysis
Azulen-2-amine can be synthesized through various methods. One approach involves the reaction of azulen-2-amine with oxalyl dichloride, which provides azuleno[2,1-b]pyrrole-2,3-dione. This compound, after condensation with isatoic anhydrides, affords azuleno[1’,2’:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione in high yield . Another method involves the [8+2] cycloaddition of 2H-cycloheptafuran-2-ones with silyl enol ethers .Molecular Structure Analysis
The structure of Azulen-2-amine is unique due to its fused 5- and 7-membered ring systems . The introduction of diarylamino groups at the 2- and 6-positions of azulene was found to invert the order of the orbital energy levels, resulting in a substantial increase in absorbance in the visible region .Chemical Reactions Analysis
Azulen-2-amine can undergo various chemical reactions. For instance, it can react with oxalyl dichloride to produce azuleno[2,1-b]pyrrole-2,3-dione . Additionally, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture .Physical And Chemical Properties Analysis
Azulen-2-amine has a melting point of 93-94℃ and a boiling point of 307℃. It has a density of 1.137 and a flash point of 157℃ . The compound exhibits quite interesting and unique optical and physical properties .Wissenschaftliche Forschungsanwendungen
Sensing and Imaging
Azulene, the core structure of Azulen-2-amine, is known for its unusual color and fluorescence properties . These properties have been harnessed to enrich the literature with a series of chemical sensors and dosimeters with distinct colorimetric and fluorescence responses . This makes Azulen-2-amine a potential candidate for the development of new sensing and imaging technologies.
Fluorescent Sensors
The literature on turn-on fluorescent sensors employing azulene is dominated by examples of the unusual phenomenon of azulene protonation-dependent fluorescence . This suggests that Azulen-2-amine could be used to develop fluorescent sensors with unique properties.
Biological Sensing and Imaging
Fluorescent azulenes have been used in the context of biological sensing and imaging . Given the similar structure, Azulen-2-amine could also be explored for applications in this field.
Coloration of Perfluorinated Media and Silicones
Azulene has found applications in the coloration of media that are usually difficult to stain, such as perfluorinated hydrocarbons and ethers, silicone oil, and even PTFE . Azulen-2-amine, due to its similar structure, could potentially be used in similar applications.
Drug Design and Synthesis
Research efforts have focused on the design and synthesis of novel amine-based drugs targeting various therapeutic areas, including cancer, infectious diseases, neurological disorders, and metabolic disorders . Given that Azulen-2-amine is an amine-based compound, it could potentially be used in the design and synthesis of new drugs.
Cosmetics
Azulene finds many applications in cosmetics . Given the similar structure, Azulen-2-amine could also be explored for applications in the cosmetics industry.
Zukünftige Richtungen
Azulene and its derivatives, including Azulen-2-amine, continue to attract the attention of researchers due to their unique properties and potential applications in various fields such as pharmaceuticals, organic electronics, solar cells, and non-linear optics . The synthesis of Azulen-2-amine and its derivatives is an active area of research, with new synthetic methods, reactivity, and physical properties continuing to be discovered .
Wirkmechanismus
Target of Action
Azulen-2-amine is a derivative of azulene, an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties . Azulene and its derivatives have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies .
Mode of Action
It has been suggested that azulene derivatives exert anti-inflammatory effects through complex interactions with biological pathways . One of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
Biochemical Pathways
Azulen-2-amine may affect several biochemical pathways. For instance, it has been suggested that azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . Prostaglandins are key mediators of inflammatory processes, so this inhibition could explain the anti-inflammatory properties of Azulen-2-amine .
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.18 , and it has a solubility of 0.224 mg/ml .
Result of Action
It has been suggested that azulene derivatives can exert anti-inflammatory effects . This could be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
Eigenschaften
IUPAC Name |
azulen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBMMUQJIMLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412776 | |
| Record name | azulen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azulen-2-amine | |
CAS RN |
50472-20-3 | |
| Record name | 2-Azulenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50472-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | azulen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







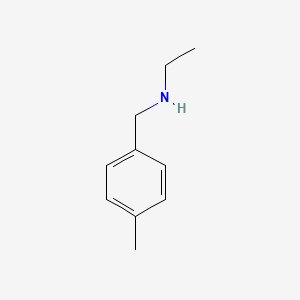


![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)
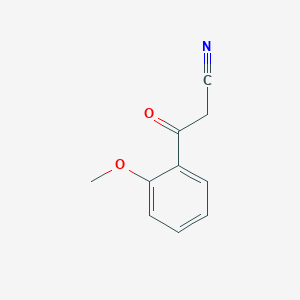
![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
